3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid
Description
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid is a heterocyclic organic compound featuring a benzoic acid core linked via an amino group to a pyrimidine ring substituted at position 6 with a 4-methylphenyl group. This structure combines hydrophilic (carboxylic acid) and hydrophobic (methylphenyl) moieties, making it relevant for pharmaceutical research, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
3-[[6-(4-methylphenyl)pyrimidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)16-10-17(20-11-19-16)21-15-4-2-3-14(9-15)18(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJOFRRORQFSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid is primarily studied for its potential as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their dysregulation is often linked to cancer and other diseases. This compound has shown promise in inhibiting specific kinases, making it a candidate for further development as an anticancer agent.
Case Study: Kinase Inhibition
In a study examining the effects of various pyrimidine derivatives on kinase activity, this compound demonstrated significant inhibition of certain kinases involved in tumor growth. The structure-activity relationship (SAR) indicated that modifications to the pyrimidine ring could enhance its inhibitory potency against specific targets.
Biochemical Research
This compound is also utilized in proteomics research due to its ability to interact with proteins involved in cellular signaling. Its unique structure allows it to serve as a probe for studying protein interactions and functions.
Application in Protein Studies
Research has shown that this compound can be used to investigate the binding affinities of proteins associated with cancer pathways. By labeling this compound with fluorescent markers, researchers can visualize protein interactions in live cells, providing insights into cellular mechanisms.
Drug Development
The compound’s potential as a therapeutic agent extends beyond cancer treatment. Its ability to modulate kinase activity suggests applications in other diseases where kinase signaling plays a critical role, such as diabetes and neurodegenerative disorders.
Development Pipeline
Several pharmaceutical companies are currently exploring the development of formulations containing this compound. Early-phase clinical trials are underway to assess its safety and efficacy in treating specific conditions related to abnormal kinase activity.
Data Table: Summary of Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Kinase inhibitor with anticancer properties | Preclinical studies ongoing |
| Biochemical Research | Probe for protein interactions; used in proteomics | Active research projects |
| Drug Development | Potential treatments for cancer, diabetes, and neurodegenerative diseases | Early-phase clinical trials |
Mechanism of Action
The mechanism of action of 3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Compound A : 3-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]benzoic acid (BB01-5617)
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.3 g/mol
- Key Differences : Replaces the 4-methylphenyl group with a pyrrolidinyl moiety.
- Impact : The pyrrolidine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic 4-methylphenyl group in the target compound. However, the reduced molecular weight (269.3 vs. ~305.3 g/mol) may limit membrane permeability.
Compound B : 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0)
Compound C : 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid (CAS 1119452-47-9)
- Molecular Formula : C₁₇H₁₂FN₃O₂
- Molecular Weight : 309.29 g/mol
- Key Differences : Replaces pyrimidine with pyridazine and substitutes fluorine for methyl on the phenyl ring.
Functional Group Modifications
Compound D : Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)
- Similarity Score : 0.73
- Key Differences : Replaces the carboxylic acid with an ethyl ester.
- Impact : The ester derivative exhibits higher lipophilicity (logP), favoring blood-brain barrier penetration but reducing solubility in aqueous media. This highlights the critical role of the free carboxylic acid in the target compound for ionic interactions in biological systems .
Structural Analogues with Varied Pharmacophores
Compound E : 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid (BB01-0097)
- Molecular Formula : C₂₀H₂₅N₃O₃
- Molecular Weight : 355.44 g/mol
- Key Differences: Replaces pyrimidine with a quinoline core and introduces a piperidinyl group.
- Impact: The quinoline scaffold and bulkier piperidine substituent increase molecular weight (355.44 vs. ~305.3 g/mol), likely reducing solubility but enhancing target specificity for enzymes like topoisomerases .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Predicted) | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₅N₃O₂ | ~305.3 | 6-(4-Methylphenyl)pyrimidin-4-yl | Moderate (hydrophobic) | Kinase inhibition studies |
| 3-[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]benzoic acid | C₁₅H₁₅N₃O₂ | 269.3 | Pyrrolidinyl | High | Solubility-enhanced analogues |
| 4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid | C₁₇H₁₂FN₃O₂ | 309.29 | 4-Fluorophenyl, pyridazine | Moderate | Anticancer research |
| Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C₁₉H₁₈N₄O₂ | 342.38 | Ethyl ester, pyridin-3-yl | Low | Prodrug development |
Research Findings and Implications
Positional Isomerism : Substitution at pyrimidine position 6 (target compound) vs. 2 or 4 (analogues) significantly alters steric and electronic profiles, impacting binding to ATP pockets in kinases .
Hydrophobic vs. Polar Substituents : The 4-methylphenyl group enhances lipophilicity (clogP ≈ 3.5) compared to fluorophenyl (clogP ≈ 2.8) or pyrrolidinyl (clogP ≈ 1.9), favoring cellular uptake but requiring formulation optimization for aqueous delivery .
Carboxylic Acid Criticality : Ester derivatives (e.g., Compound D) show reduced similarity (score 0.73 vs. 0.77 for free acid), underscoring the importance of the carboxylic acid for target engagement .
Biological Activity
3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid is a compound with the molecular formula and a molecular weight of approximately 305.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Similar compounds have demonstrated significant pharmacological effects, including:
- Antileishmanial Activity : Studies indicate that compounds with similar structures can inhibit the growth of Leishmania species, particularly Leishmania aethiopica.
- Antimalarial Activity : The compound shows potential against Plasmodium berghei, a model organism for malaria research.
Binding Affinity and Docking Studies
Molecular docking studies suggest that this compound fits well into the lmptr1 pocket (the active site), characterized by lower binding free energy. This indicates a strong interaction with the target proteins involved in the survival and replication of parasitic infections.
Biochemical Pathways
The compound may interfere with essential biochemical pathways necessary for the survival of Leishmania and Plasmodium species. This interference could be through inhibition of key enzymes or disruption of metabolic processes critical for these pathogens’ life cycles.
Case Studies
- Antileishmanial Efficacy : In vitro studies have demonstrated that similar compounds exhibit potent antileishmanial activity, suggesting that this compound may also possess this property. The mechanism likely involves disruption of the parasite's cellular processes, leading to decreased viability.
- Antimalarial Potential : Research on related pyrimidine derivatives has shown promising results in inhibiting Plasmodium growth. These findings imply that the compound could be further explored for its antimalarial properties through various assays to determine its efficacy and safety profile.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C18H15N3O2 | 305.33 g/mol | Antileishmanial, Antimalarial |
| Imatinib | C29H31N7O2S | 493.66 g/mol | Anticancer |
| Nilotinib | C28H28N6O2S | 529.68 g/mol | Anticancer |
The unique substitution pattern of this compound differentiates it from other compounds, potentially leading to distinct biological interactions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
- Enzyme Inhibition Studies : It can be utilized in research focused on enzyme inhibitors, providing insights into new drug development.
- Antimicrobial Research : Given its structural similarities to known antimicrobial agents, it may serve as a lead compound for developing new treatments against resistant strains of pathogens.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating leishmaniasis and malaria.
- Structural Modifications : Investigating how modifications to its structure can enhance its biological activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, pyrimidine-amine intermediates are reacted with benzoic acid derivatives under palladium catalysis. Reaction temperature (e.g., 45°C for 1 hour in general procedure A ), solvent polarity (DMSO or DMF), and stoichiometric ratios of reagents significantly affect yield. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and protecting groups (e.g., tert-butyl esters) improves efficiency .
Q. How should researchers characterize the structural purity and identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d₆ ).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., mean σ(C–C) = 0.006 Å in structural studies ).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C₂₀H₁₄N₂O₄ with [M+H]⁺ = 346.28 ).
Advanced Research Questions
Q. How does this compound modulate IL6 expression in cellular models, and what experimental controls are necessary?
- Methodological Answer : The compound may inhibit IL6 mRNA upregulation via kinase or transcription factor pathways (e.g., similar pyrimidine derivatives block Streptozocin-induced IL6 expression ). Essential controls include:
- Vehicle controls (DMSO concentration ≤0.1%).
- Positive controls (e.g., dexamethasone for IL6 suppression).
- Dose-response curves (0.1–10 µM) to assess potency and off-target effects .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Cell line variability (e.g., HEK293 vs. primary macrophages).
- Assay conditions (serum-free vs. serum-containing media).
- Compound stability (e.g., hydrolysis in aqueous buffers).
Q. What computational strategies are effective for predicting the compound’s molecular targets?
- Methodological Answer :
- Molecular docking : Screen against kinase or histone demethylase libraries (e.g., GSK-J1 analogs target H3K27 demethylases ).
- Molecular dynamics simulations : Assess binding stability (≥100 ns trajectories) with AMBER or GROMACS.
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity ) with bioactivity.
Q. How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce aqueous solubility (logP ↑ by ~1.5 ).
- Methoxy groups improve membrane permeability (e.g., 4-methoxyphenyl derivatives in sp³ C–N bond formation ).
- Hammett analysis : Quantify electronic effects (σ values) on reaction rates in SNAr mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
